molecular formula C22H22N2O4 B11136649 4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-methylquinolin-2(1H)-one

4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-methylquinolin-2(1H)-one

Cat. No.: B11136649
M. Wt: 378.4 g/mol
InChI Key: MJZVUVXZHDEHEH-UHFFFAOYSA-N
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Description

4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-methylquinolin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline core and a dihydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-methylquinolin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with appropriate acylating agents to introduce the carbonyl group. This is followed by the formation of the quinoline ring through cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale commercial use. the principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would be applied to scale up the production if needed.

Chemical Reactions Analysis

Types of Reactions

4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or xylene, and sometimes catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, reduction can produce alcohols, and substitution can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-methylquinolin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. One notable target is the sigma-2 receptor, a transmembrane protein involved in intracellular calcium regulation and cholesterol homeostasis. The compound acts as a ligand for this receptor, modulating its activity and leading to various physiological effects, such as pain relief .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-methylquinolin-2(1H)-one apart is its dual structural features of quinoline and dihydroisoquinoline, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.

Properties

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

IUPAC Name

4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-methylquinolin-2-one

InChI

InChI=1S/C22H22N2O4/c1-23-18-7-5-4-6-16(18)17(12-21(23)25)22(26)24-9-8-14-10-19(27-2)20(28-3)11-15(14)13-24/h4-7,10-12H,8-9,13H2,1-3H3

InChI Key

MJZVUVXZHDEHEH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC

Origin of Product

United States

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